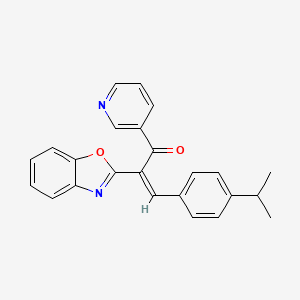
2-(1,3-benzoxazol-2-yl)-3-(4-isopropylphenyl)-1-(3-pyridinyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzoxazol-2-yl)-3-(4-isopropylphenyl)-1-(3-pyridinyl)-2-propen-1-one, also known as BHPP, is a synthetic compound that has been widely used in scientific research due to its unique chemical structure and properties. BHPP belongs to the family of chalcones, which are characterized by their ability to act as precursors for the synthesis of various biologically active compounds.
作用機序
The exact mechanism of action of 2-(1,3-benzoxazol-2-yl)-3-(4-isopropylphenyl)-1-(3-pyridinyl)-2-propen-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzyme activities. This compound has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. This compound has also been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects in vitro and in vivo. This compound has been reported to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). This compound has also been shown to inhibit the proliferation and migration of cancer cells and to induce apoptosis.
実験室実験の利点と制限
2-(1,3-benzoxazol-2-yl)-3-(4-isopropylphenyl)-1-(3-pyridinyl)-2-propen-1-one has several advantages for laboratory experiments, such as its high stability, solubility, and specificity for various targets. This compound is also relatively easy to synthesize and can be modified to improve its pharmacokinetic properties. However, this compound has some limitations, such as its relatively low potency compared to other chalcone derivatives and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on 2-(1,3-benzoxazol-2-yl)-3-(4-isopropylphenyl)-1-(3-pyridinyl)-2-propen-1-one. One area of interest is the development of this compound-based fluorescent probes for the detection of metal ions in biological systems. Another area of research is the optimization of this compound derivatives for the treatment of various diseases, such as cancer and inflammatory disorders. Additionally, the elucidation of the exact mechanism of action of this compound and its interaction with various targets will provide valuable insights into its biological activities and potential therapeutic applications.
合成法
2-(1,3-benzoxazol-2-yl)-3-(4-isopropylphenyl)-1-(3-pyridinyl)-2-propen-1-one can be synthesized through a multi-step process that involves the condensation of 2-acetylpyridine with 4-isopropylbenzaldehyde in the presence of a base, followed by cyclization with ammonium acetate and finally, oxidation with hydrogen peroxide. The yield of this compound can be improved by optimizing the reaction conditions and using high-quality starting materials.
科学的研究の応用
2-(1,3-benzoxazol-2-yl)-3-(4-isopropylphenyl)-1-(3-pyridinyl)-2-propen-1-one has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to possess a wide range of biological activities, such as anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
特性
IUPAC Name |
(Z)-2-(1,3-benzoxazol-2-yl)-3-(4-propan-2-ylphenyl)-1-pyridin-3-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c1-16(2)18-11-9-17(10-12-18)14-20(23(27)19-6-5-13-25-15-19)24-26-21-7-3-4-8-22(21)28-24/h3-16H,1-2H3/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHJUVAYQZGBBF-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C2=NC3=CC=CC=C3O2)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(/C2=NC3=CC=CC=C3O2)\C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(5-bromo-2-methoxyphenyl)vinyl]quinoline](/img/structure/B5435711.png)
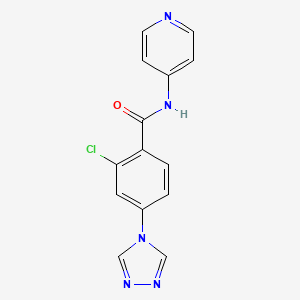
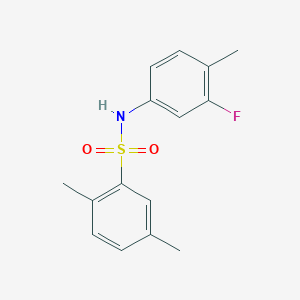
![1-{3-fluoro-4-[4-(3-fluorobenzoyl)-1-piperazinyl]phenyl}-1-propanone](/img/structure/B5435740.png)
![2-chloro-N-[1-(3,4-dimethylphenyl)ethyl]benzamide](/img/structure/B5435755.png)
![N-[2-(cyclopentylthio)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5435758.png)
![7-(4-bromophenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5435761.png)
![4-({(2R,5S)-5-[(5-fluoropyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)-1,4-oxazepane](/img/structure/B5435763.png)
![1'-[2-(methylamino)-2-oxoethyl]-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5435771.png)
![N-[1-(2-methylphenyl)propyl]cyclopentanecarboxamide](/img/structure/B5435784.png)
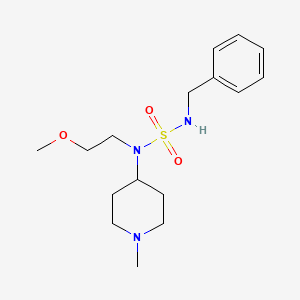
![1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5435796.png)
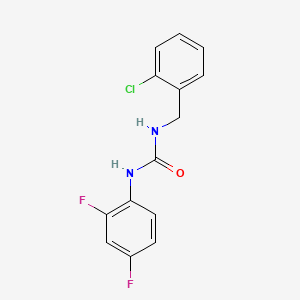
![ethyl 2-[4-(diethylamino)benzylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5435803.png)